molecular formula C13H11FO2 B6373109 2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% CAS No. 1261890-26-9

2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95%

Cat. No.: B6373109
CAS No.: 1261890-26-9
M. Wt: 218.22 g/mol
InChI Key: YMROXYLMCVGOAG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% (2-F5HMPP) is a phenol derivative compound that has a wide range of applications in different scientific research fields. It is a relatively new compound, first synthesized in the early 2000s, and has since been used in a wide variety of applications. In

Scientific Research Applications

2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% has a wide range of applications in different scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in electrochemical reactions, and as an inhibitor of enzymes. It has also been used to study the effects of oxidative stress and to study the mechanism of action of various drugs. Additionally, it has been used to study the effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% is not yet fully understood, but it is believed to involve the inhibition of enzymes. It is thought to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% are not yet fully understood. However, it is believed to have anti-inflammatory and anti-oxidant effects, which may be beneficial in certain diseases. Additionally, it is believed to inhibit the activity of certain enzymes, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% in lab experiments include its high yield, its low cost, and its ease of synthesis. Additionally, it is a relatively safe compound and has no known toxicity. However, its mechanism of action is not yet fully understood, and it is not yet approved for use in humans.

Future Directions

There are a number of potential future directions for the use of 2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95%. It could be used to further study the effects of oxidative stress and environmental pollutants on human health. Additionally, it could be used to study the mechanism of action of various drugs and to develop new drugs. It could also be used to develop new catalysts for use in electrochemical reactions. Finally, it could be used to develop new inhibitors of enzymes for use in the treatment of certain diseases.

Synthesis Methods

2-Fluoro-5-(3-hydroxymethylphenyl)phenol, 95% is synthesized from a reaction between 2-fluorophenol and 3-hydroxymethylphenol. This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and is typically carried out in aqueous solution. The reaction is relatively simple and can be carried out at room temperature and pressure. The yield for this reaction is typically around 95%, making it a highly efficient and cost-effective synthesis method.

Properties

IUPAC Name

2-fluoro-5-[3-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMROXYLMCVGOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684142
Record name 4-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-26-9
Record name 4-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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